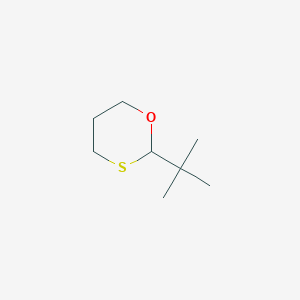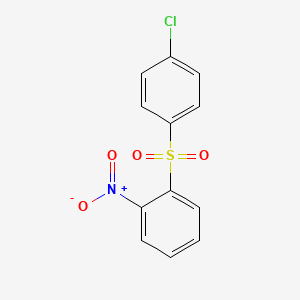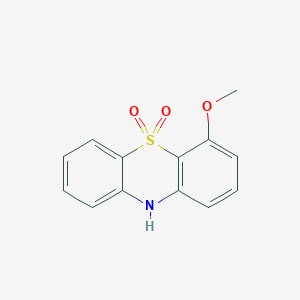![molecular formula C19H21NO B14598019 2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one CAS No. 61190-82-7](/img/structure/B14598019.png)
2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, leading to various biological effects. For example, it may interact with enzymes and proteins involved in cell signaling pathways, thereby modulating cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
PRL-8-53: A nootropic substituted phenethylamine with similar structural features.
Indole Derivatives: Various indole derivatives with similar biological activities and chemical properties.
Uniqueness
2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
61190-82-7 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C19H21NO/c1-14-18(16-10-6-7-11-17(16)19(14)21)20(2)13-12-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3 |
InChI Key |
KGJVMFGZNKXMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1=O)N(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)








![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
